molecular formula C19H15ClN2O3S B2815470 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one CAS No. 899987-31-6

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B2815470
CAS No.: 899987-31-6
M. Wt: 386.85
InChI Key: DTLRNKFWGKWMEK-UHFFFAOYSA-N
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Description

The compound 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 1 and a 2-chlorophenylmethyl sulfanyl group at position 2. The benzodioxin subunit is associated with anti-inflammatory activity , while the sulfanyl linkage and chlorophenyl group may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRNKFWGKWMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the pyrazinone core and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,3-Dihydro-1,4-Benzodioxin Moieties

a. 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid
  • Core Structure : Benzodioxin with an acetic acid substituent at position 4.
  • Activity : Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays .
  • Comparison: Unlike the target compound, this analogue lacks the pyrazinone core and sulfanyl group, suggesting divergent mechanisms of action. The acetic acid group may enhance solubility but reduce membrane permeability relative to the target’s chlorophenylmethyl sulfanyl group.
b. 2-{[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)ethyl]amino}ethan-1-ol Hydrochloride
  • Core Structure: Benzodioxin substituted with an aminoethanol side chain.
  • Activity: Not explicitly reported, but aminoethanol derivatives are common in adrenergic and antiviral agents.
  • Comparison: The hydrophilic aminoethanol group contrasts with the target’s lipophilic sulfanyl substituent, highlighting how benzodioxin modifications influence physicochemical properties .

Compounds with Sulfanyl Linkages

a. Montelukast
  • Core Structure: Quinoline and cyclopropane units connected via sulfanyl groups.
  • Activity : Leukotriene receptor antagonist used in asthma treatment .
  • Comparison: Both compounds feature sulfanyl linkages, but Montelukast’s quinoline and cyclopropane subunits enable distinct receptor interactions. The target’s benzodioxin-pyrazinone scaffold may prioritize different biological targets.

Chlorophenyl-Containing Derivatives

a. Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
  • Core Structure : Benzodiazepine with a 2-chlorophenyl group.
  • Activity : Central nervous system (CNS) depressant .
  • Comparison: The 2-chlorophenyl group in both compounds enhances lipophilicity, but the benzodiazepine core of Methylclonazepam confers sedative effects absent in the target’s pyrazinone-benzodioxin system.

Tabulated Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazin-2-one, Benzodioxin 2-Chlorophenylmethyl sulfanyl Not reported in evidence -
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid Benzodioxin Acetic acid at position 6 Anti-inflammatory (Ibuprofen-level)
Montelukast Quinoline, Cyclopropane Sulfanyl linkages, Chloroquinoline Leukotriene antagonist
Methylclonazepam Benzodiazepine 2-Chlorophenyl, Nitro group CNS activity (sedative)

Research Findings and Implications

  • Sulfanyl Linkages : The sulfanyl group in the target compound and Montelukast could improve metabolic stability or enable disulfide bond formation in receptor binding .

Biological Activity

The compound 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN3O2SC_{23}H_{18}ClN_3O_2S. Its structure features a dihydropyrazinone core linked to a benzodioxin moiety and a chlorophenylmethylsulfanyl group. This unique arrangement suggests potential interactions with biological targets through multiple functional groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer properties, antimicrobial effects, and potential neuroprotective roles.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to or derived from the target molecule. For instance:

  • Cell Line Studies : A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant inhibition of cell proliferation with IC50 values ranging from 1.8 µM to 4.5 µM for the most potent derivatives .
CompoundCell LineIC50 (µM)
Compound AMCF-71.8
Compound BHeLa2.5
Compound CMCF-74.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially mediated by the activation of caspase pathways.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of sulfur in its structure may allow it to interact with thiol groups in enzymes, disrupting their function.
  • Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Anticancer Efficacy

A recent study published in the Egyptian Journal of Chemistry explored a series of synthesized derivatives based on the core structure of this compound. The study found that certain modifications enhanced anticancer activity significantly compared to the parent compound .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated reduced neuronal cell death and improved cognitive function in treated models, suggesting that this class of compounds might offer therapeutic benefits in neurodegenerative diseases.

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